![molecular formula C28H25N3O4S B2994578 Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-05-9](/img/structure/B2994578.png)
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is a derivative of 2-Phenylquinoline-4-Carboxylic Acid . These types of compounds have been studied extensively in the development of anticancer drugs .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 2-phenylquinoline-4-carboxylate, is available . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .Physical And Chemical Properties Analysis
For a similar compound, ethyl 2-phenylquinoline-4-carboxylate, the melting point is 58-59 °C, the predicted boiling point is 441.5±33.0 °C, and the predicted density is 1.172±0.06 g/cm3 .Scientific Research Applications
Scientific Research Applications of Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Pharmaceutical Research: Potential Therapeutic Agent: This compound has been explored for its potential therapeutic applications. Due to its structural complexity, it may interact with various biological targets, offering a broad spectrum of pharmacological activities. For instance, related compounds have shown calcium channel blockade properties, which could be beneficial in treating cardiovascular diseases .
Biochemical Studies: Enzyme Inhibition: The compound’s ability to act as an enzyme inhibitor makes it valuable for biochemical research. It could serve as a lead compound for the development of new small molecule inhibitors that target specific enzymes involved in disease pathways .
Chemical Synthesis: Intermediate for Complex Molecules: In synthetic chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its multifaceted structure allows for various chemical modifications, enabling the creation of a diverse library of new compounds.
Material Science: Organic Semiconductor Precursor: The conjugated system within the compound’s structure suggests potential applications in material science, particularly as a precursor for organic semiconductors. These materials are crucial for developing flexible electronic devices.
Neuroscience: Study of Neurotransmitter Processes: Given its potential to modulate ion channels, this compound could be instrumental in neuroscience research, particularly in studying neurotransmitter release and uptake mechanisms, which are vital in understanding neurological disorders.
Molecular Biology: Gene Expression Modulation: The compound may also find applications in molecular biology, where it could be used to modulate gene expression. Its ability to interact with DNA or RNA could lead to new insights into gene regulation.
Toxicology: Assessment of Cytotoxicity: In toxicological studies, the compound could be used to assess cytotoxic effects on various cell lines. This is essential for determining the safety profile of new drug candidates.
Computational Chemistry: Molecular Docking Studies: Finally, in computational chemistry, this compound could be used in molecular docking studies to predict binding affinities and interactions with biological targets, aiding in the rational design of drugs .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been extensively studied for their biological activities, including their potential as histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that play a crucial role in the regulation of gene expression and are considered potential therapeutic targets for various diseases, including cancer .
Mode of Action
It’s known that quinoline derivatives can interact with their targets (like hdacs) by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the acetylation levels of histone proteins, which can significantly contribute to the modulation of cellular functions and activities .
Biochemical Pathways
It’s known that the inhibition of hdacs can affect various cellular pathways, including those involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can include alterations in gene expression and cellular function .
Result of Action
The inhibition of hdacs can lead to changes in gene expression, which can result in various cellular effects, including alterations in cell growth, differentiation, and apoptosis .
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNQQPMIEJMLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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